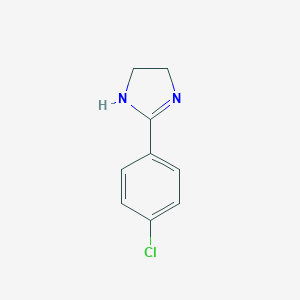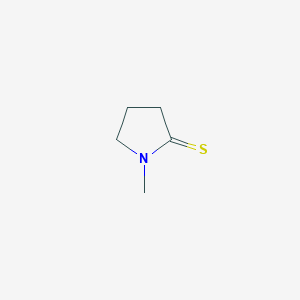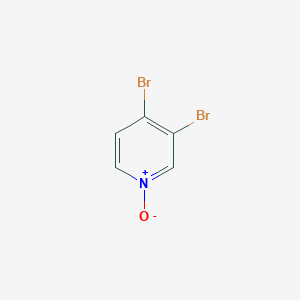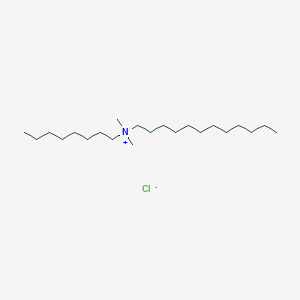
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole involves several steps, including the use of domestic microwave ovens for accelerated reactions, as well as traditional synthesis methods. The structural confirmation of synthesized compounds is typically achieved through X-ray diffraction studies (Saberi et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole has been extensively studied using crystallography. The compound often crystallizes in various space groups, with molecules arranged in layers stabilized by interactions like C-H…π. This arrangement and the planarity of the phenyl and imidazole rings play a crucial role in the compound's reactivity and interaction properties (Kapoor et al., 2011).
Chemical Reactions and Properties
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole participates in a variety of chemical reactions, indicative of its versatile nature. The compound's chemical properties, such as its reactivity with different reagents and its behavior under various conditions, have been detailed in studies focusing on its potential applications and interactions with other molecules.
Physical Properties Analysis
The physical properties of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, such as melting point, boiling point, solubility, and crystal structure, have been thoroughly investigated. These properties are essential for determining the compound's suitability for various applications, particularly in the synthesis of more complex chemical entities.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different environmental conditions, define the practical applications and safety measures necessary when handling 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. Detailed studies provide insights into these aspects, facilitating its use in chemical synthesis and other applications.
References:
Scientific Research Applications
Synthesis and Transformation of Derivatives
Imidazole derivatives, including those substituted with chlorophenyl groups, are key subjects of chemical synthesis and transformation studies. These compounds are utilized in synthesizing 4-phosphorylated derivatives, which exhibit a wide range of biological activities. The synthesis often involves cross-coupling reactions facilitated by palladium catalysts, highlighting their significance in developing pharmaceuticals and agrochemicals with insecticidal, antihypertensive, and neuroprotective properties (Abdurakhmanova et al., 2018).
Antitumor Activity
Research on imidazole derivatives has shown their potential in antitumor activity. Derivatives such as bis(2-chloroethyl)amino imidazoles have been reviewed for their structures and activities, some of which have advanced to preclinical testing. This highlights the significance of chlorophenyl-imidazole compounds in the search for new antitumor drugs and synthesizing compounds with diverse biological properties (Iradyan et al., 2009).
Antimicrobial Activities
Imidazole compounds are explored for their antimicrobial properties, serving as raw materials in the pharmaceutical industry for manufacturing drugs like ketoconazole and clotrimazole. The pesticidal industry also uses imidazole intermediaries in synthesizing pesticides and insecticides. Continued research and synthesis of new imidazole derivatives are recommended to combat microbial resistance and support the development of new strains of antimicrobial agents (2022).
Corrosion Inhibition
Imidazoline and derivatives, closely related to imidazoles, are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their structure allows for strong adsorption onto metal surfaces and the formation of protective films, showcasing the potential utility of chlorophenyl-imidazole derivatives in developing new corrosion inhibitors (Sriplai & Sombatmankhong, 2023).
Environmental Impact Assessment
Studies on chlorophenols, which share the chlorophenyl moiety with 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, highlight their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Understanding the formation pathways and environmental impacts of these compounds can guide the development of safer chemical processes and waste management strategies (Peng et al., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWMBLBTZAVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299300 | |
| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
CAS RN |
13623-52-4 | |
| Record name | 13623-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















